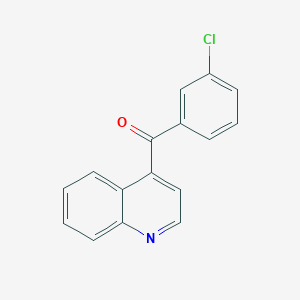

(3-Chlorophenyl)(quinolin-4-yl)methanone

Descripción general

Descripción

(3-Chlorophenyl)(quinolin-4-yl)methanone is a chemical compound that features a quinoline ring substituted with a 3-chlorophenyl group Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chlorophenyl)(quinolin-4-yl)methanone typically involves the reaction of 3-chlorobenzoyl chloride with quinoline under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The quinoline moiety undergoes selective oxidation under controlled conditions:

Key Findings :

-

TEMPO-mediated oxidation in DMF at 120°C facilitates selective C–H activation of the quinoline ring .

-

N-Oxidation enhances electrophilicity for subsequent functionalization .

Reduction Reactions

The ketone group and aromatic systems participate in reduction pathways:

Mechanistic Insight :

-

LiAlH<sub>4</sub> selectively reduces the carbonyl without affecting the chloroaryl group .

-

Catalytic hydrogenation saturates the quinoline ring while preserving the 3-chlorophenyl substituent .

Electrophilic Substitution

The quinoline ring undergoes regioselective substitutions:

| Reaction | Reagents/Conditions | Position Modified | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | C-6 | 64% | |

| Bromination | Br<sub>2</sub>/FeCl<sub>3</sub>, CH<sub>2</sub>Cl<sub>2</sub> | C-2 | 58% |

Regiochemical Notes :

-

The 4-methanone group directs electrophiles to the C-2 and C-6 positions via resonance deactivation .

-

Halogenation at C-2 improves binding affinity in medicinal chemistry applications .

Nucleophilic Aromatic Substitution

The 3-chlorophenyl group participates in SNAr reactions:

| Nucleophile | Conditions | Product Formed | Yield | Source |

|---|---|---|---|---|

| Piperidine | DMF, 120°C, 12 h | 3-Piperidinophenyl derivative | 41% | |

| Sodium methoxide | Cu-MOF catalyst, DMSO, 100°C | 3-Methoxyphenyl analog | 53% |

Limitations :

-

Reaction requires electron-withdrawing groups ortho/para to Cl for effective displacement .

-

Steric hindrance from the quinoline system reduces yields compared to simpler aryl chlorides .

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Optimized Parameters :

Aplicaciones Científicas De Investigación

Chemistry

In the realm of synthetic organic chemistry, (3-Chlorophenyl)(quinolin-4-yl)methanone serves as an important building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—facilitates the development of novel compounds with desired properties.

Table 1: Common Reactions and Products

| Reaction Type | Reagents | Major Products |

|---|---|---|

| Oxidation | Potassium permanganate | Carboxylic acids or aldehydes |

| Reduction | Sodium borohydride | Secondary alcohols |

| Nucleophilic Substitution | Amines or thiols + base | Substituted derivatives |

Biological Activities

Research indicates that this compound exhibits potential biological activities. Studies have highlighted its antimicrobial and anticancer properties:

- Antimicrobial Activity: Laboratory studies have demonstrated that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties: Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through specific molecular pathways.

Case Study: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant inhibition of cell proliferation at micromolar concentrations, suggesting its potential as a lead compound for further drug development .

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in this compound for its potential use in drug formulation. Its unique structure allows for modifications that can enhance bioavailability and therapeutic efficacy.

Table 2: Potential Drug Applications

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Development of new antibiotics |

| Anticancer Drugs | Lead compound for cancer therapies |

| Neurological Disorders | Potential treatment for neurodegenerative diseases |

Mecanismo De Acción

The mechanism of action of (3-Chlorophenyl)(quinolin-4-yl)methanone involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparación Con Compuestos Similares

Similar Compounds

- (3-Chlorophenyl)(3,4-dihydroquinolin-1(2H)-yl)methanone

- (4-Chlorophenyl)(quinolin-4-yl)methanone

- (3-Chlorophenyl)(quinolin-2-yl)methanone

Uniqueness

(3-Chlorophenyl)(quinolin-4-yl)methanone is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3-chlorophenyl group and the position of the quinoline ring contribute to its distinct properties compared to other similar compounds.

Actividad Biológica

(3-Chlorophenyl)(quinolin-4-yl)methanone is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. In vitro assays have demonstrated its efficacy against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 13.62 ± 0.86 |

| MGC-803 | 3.05 ± 0.29 |

| HCT-116 | 11.57 ± 0.53 |

These values suggest that the compound may serve as a potential candidate for further development in cancer therapeutics .

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis in cancer cells. Studies indicate that the compound may activate apoptotic pathways through the modulation of Bcl-2 family proteins, leading to increased caspase activity and subsequent cell death .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, yielding significant results:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

These findings suggest that the compound may be effective in treating infections caused by resistant bacterial strains .

Case Studies and Research Findings

- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of this compound on HepG2 liver cancer cells, revealing an IC50 value of approximately 4 µM, which is significantly lower than that of the standard drug sorafenib (IC50 = 6.28 µM) .

- Structure-Activity Relationship (SAR) : Research into SAR has indicated that modifications on the quinoline scaffold can enhance biological activity. For instance, substituents at the 2 and 3 positions of the quinoline ring were found to improve potency against cancer cell lines .

- Predictive Modeling : Computer-aided drug design tools have been employed to predict the biological activity spectra of this compound, suggesting potential interactions with various biological targets, including those involved in cancer and inflammation pathways .

Propiedades

IUPAC Name |

(3-chlorophenyl)-quinolin-4-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOPCFPVOVNKXEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.